molecular formula C14H11Cl2NO B186114 3,4-dichloro-N-(3-methylphenyl)benzamide CAS No. 7497-24-7

3,4-dichloro-N-(3-methylphenyl)benzamide

Cat. No.: B186114
CAS No.: 7497-24-7
M. Wt: 280.1 g/mol
InChI Key: TUCGVRKDQZTMQB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound features a benzamide backbone with 3,4-dichloro substituents on the benzene ring and a 3-methylphenyl group attached to the amide nitrogen (Figure 1). Its IUPAC name is 3,4-dichloro-N-(3-methylphenyl)benzamide , systematically describing the substituent positions.

Molecular Formula : $$ \text{C}{14}\text{H}{11}\text{Cl}_2\text{NO} $$
Molecular Weight : 280.15 g/mol
CAS Registry Number : 7497-24-7.

Substituent Effects on Benzamide Core Conformation

The 3,4-dichloro groups introduce steric bulk and electron-withdrawing effects, reducing the planarity of the benzamide core. The meta-methylphenyl substituent further disrupts conjugation, as evidenced by:

  • Torsional Angles : The amide group ($$ \text{C–N–C=O} $$) forms a dihedral angle of 65.93° with the dichlorobenzene ring and 29.45° with the tolyl ring, indicating non-coplanarity.
  • Steric Hindrance : The methyl group at the meta position creates steric clashes, twisting the N-aryl group out of plane.

Comparative Analysis with Ortho/Meta/Para Substituted Analogues

Substituent position profoundly impacts molecular geometry and properties (Table 1):

Compound Substituent Positions Dihedral Angle (°) logP Melting Point (°C)
3,4-Dichloro-N-(3-methylphenyl) 3,4-Cl; 3-CH3 65.93 4.933 144
4-Chloro-N-(4-methylphenyl) 4-Cl; 4-CH3 37.92 3.8 162
2-Chloro-N-(3-chloro-2-methylphenyl) 2-Cl; 2-CH3 54.2 4.2 180

Key Observations :

  • Para-substituted analogues exhibit higher symmetry and lower torsional strain, leading to elevated melting points.
  • Ortho-substituted derivatives show increased logP values due to enhanced hydrophobicity.

Torsional Angles and Non-Coplanar Aromatic Systems

X-ray crystallography reveals:

  • The dichlorobenzene and tolyl rings are inclined at 37.92° , while the amide group deviates from planarity by 30.3° .
  • Intramolecular $$ \text{N–H} \cdots \text{O} $$ hydrogen bonds stabilize the twisted conformation, forming chains along the crystallographic axis.

Electronic Effects :

  • Chlorine’s electronegativity withdraws electron density, reducing resonance stabilization of the amide.
  • Meta-methyl substitution minimizes conjugation disruption compared to ortho analogues.

Properties

CAS No.

7497-24-7

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

3,4-dichloro-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)

InChI Key

TUCGVRKDQZTMQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

7497-24-7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3,4-Dichloro-N-(3-methylphenyl)benzamide

Property Value
Molecular Formula C₁₄H₁₁Cl₂NO
Molecular Weight 280.149 g/mol
Density 1.343 g/cm³
Boiling Point 344.6°C
Flash Point 162.2°C

Comparison with Structurally Similar Compounds

AH-7921 (3,4-Dichloro-N-[(1-(dimethylamino)cyclohexyl)methyl]benzamide)

AH-7921, a synthetic opioid agonist, shares the 3,4-dichlorobenzamide core with the target compound but differs in its N-substituent, which includes a dimethylaminocyclohexylmethyl group . AH-7921 has been classified as a Schedule I controlled substance due to its high risk of dependence and toxicity .

Key Differences :

  • Substituent: AH-7921’s cyclohexylmethyl-dimethylamino group facilitates receptor binding, whereas the 3-methylphenyl group in the target compound lacks this basic nitrogen, likely reducing opioid activity .

U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

U-47700, another aroyl amide opioid, features a dimethylamino-substituted cyclohexyl group and an additional methyl group on the benzamide nitrogen . Like AH-7921, it acts as a μ-opioid receptor agonist but with higher lipophilicity, contributing to rapid blood-brain barrier penetration and shorter duration of action .

Key Differences :

  • Structure : U-47700’s N-methylation and cyclohexyl substitution distinguish it from the simpler 3-methylphenyl group in the target compound .
  • Toxicity : U-47700 is associated with severe respiratory depression and fatalities, whereas the target compound’s safety profile remains undocumented .

Other Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This derivative contains a hydroxy-dimethylethyl group, enabling its use as an N,O-bidentate ligand in metal-catalyzed reactions . Unlike the dichlorinated target compound, it lacks halogen substituents, reducing electronic effects critical for receptor binding .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

Structurally similar to the target compound, this analog replaces the 3-methylphenyl group with a 3-chlorophenyl moiety.

Table 2: Structural and Functional Comparison of Key Compounds

Compound Substituent Opioid Activity Regulatory Status
This compound 3-methylphenyl Unknown Not scheduled
AH-7921 Cyclohexylmethyl-dimethylamino High Schedule I
U-47700 Dimethylaminocyclohexyl-N-methyl High Schedule I (implicit)
3,4-Dichloro-N-(3-chlorophenyl)benzamide 3-chlorophenyl Unknown Not documented

Pharmacological and Regulatory Considerations

The absence of a basic amine in this compound likely diminishes opioid receptor interactions compared to AH-7921 and U-47700, which rely on tertiary amines for binding . Regulatory controls for the target compound are unspecified, contrasting with AH-7921’s strict Schedule I classification .

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